Hydroxynefazodone, (R)-
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Overview
Description
Hydroxynefazodone, ®- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone. It has similar biological activity and a similar elimination half-life (1.5 to 4 hours) to those of nefazodone, and may contribute significantly to its effects .
Preparation Methods
The preparation of Hydroxynefazodone, ®- involves the synthesis of nefazodone followed by its metabolic conversion. The synthetic route for nefazodone includes the reaction of 3-chlorophenylpiperazine with 1-(3-chlorophenyl)piperazine, followed by the addition of a triazolone ring . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydroxynefazodone, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxynefazodone, ®- has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of nefazodone and its derivatives.
Biology: It helps in understanding the biological activity of phenylpiperazine compounds.
Medicine: It is significant in the research of antidepressant mechanisms and potential therapeutic uses.
Industry: It is used in the development of new antidepressant drugs and formulations.
Mechanism of Action
Hydroxynefazodone, ®- exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, contributing to its antidepressant effects .
Comparison with Similar Compounds
Hydroxynefazodone, ®- is similar to other phenylpiperazine compounds such as:
Nefazodone: The parent compound with similar biological activity.
Para-hydroxynefazodone: Another metabolite with different pharmacokinetic properties.
Triazoledione: A metabolite with lower affinity for 5-HT2 receptors
Hydroxynefazodone, ®- is unique due to its specific metabolic pathway and its significant contribution to the effects of nefazodone .
Properties
CAS No. |
301530-51-8 |
---|---|
Molecular Formula |
C25H32ClN5O3 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1R)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m1/s1 |
InChI Key |
VKGQYGXMUUBRBD-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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